REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][C:7]2[C:15](Cl)=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([O:17][CH3:18])[CH:8]=2)=[O:5])[CH2:3][CH2:2]1.[OH-].[K+].[H][H]>CO.[C].[Pd]>[CH:1]1([C:4]([NH:6][C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([O:17][CH3:18])[CH:8]=2)=[O:5])[CH2:3][CH2:2]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
856 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with 1N hydrochloric acid aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated under a reduced pressure
|
Type
|
WASH
|
Details
|
the resulting residue was washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)NC1=CC(=C(C(=O)O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |